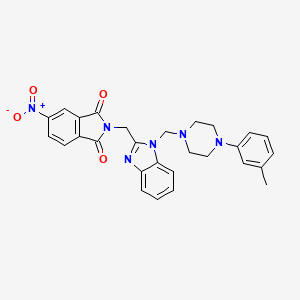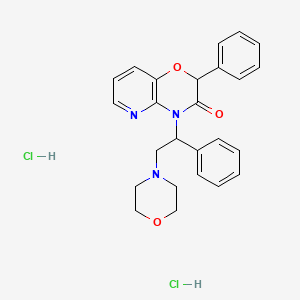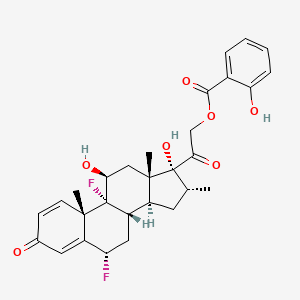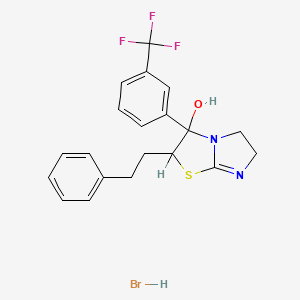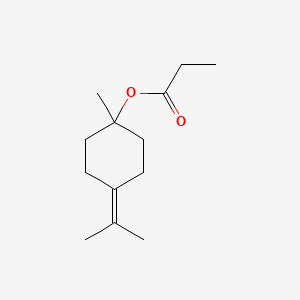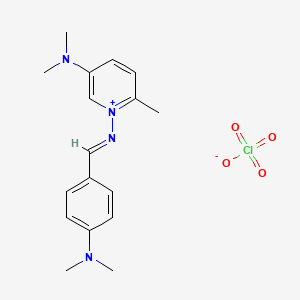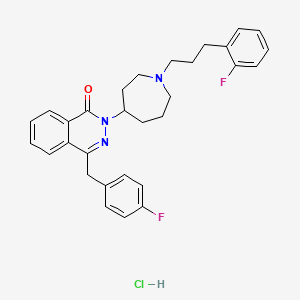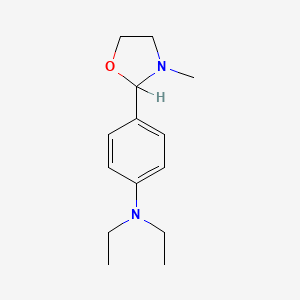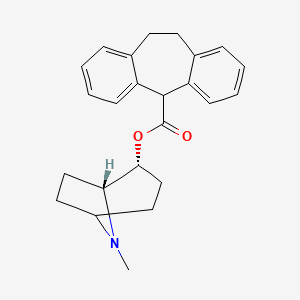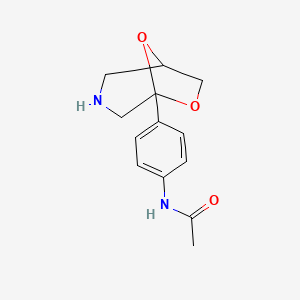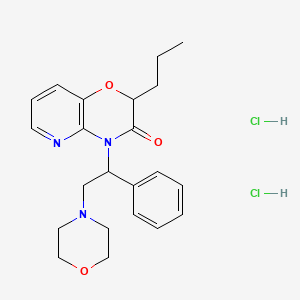
(-)-Chrysanthenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Chrysanthenone: is a naturally occurring organic compound belonging to the class of monoterpenoids It is characterized by its bicyclic structure and is found in various essential oils, particularly those derived from plants in the Asteraceae family
准备方法
合成路线和反应条件: (-)-菊花酮的合成通常涉及在受控条件下对合适的先驱体进行环化。一种常用的方法是在酸催化剂存在下对合适的烯丙醇进行环化。反应条件通常包括中等温度和使用二氯甲烷或甲苯等溶剂来促进反应。
工业生产方法: (-)-菊花酮的工业生产可能涉及从植物中提取精油,然后进行蒸馏和色谱等提纯过程。或者,可以采用大规模化学合成,利用优化的反应条件来最大限度地提高产率和纯度。
化学反应分析
反应类型: (-)-菊花酮经历各种化学反应,包括:
氧化: 它可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将 (-)-菊花酮转化为其相应的醇。
取代: 它可以参与取代反应,其中官能团被其他官能团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 条件因引入的取代基而异,但典型的试剂包括卤素和酸。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生酮或酸,而还原通常产生醇。
科学研究应用
化学: 在化学中,(-)-菊花酮被用作合成更复杂分子的起始原料。其独特的结构使其成为有机合成中宝贵的中间体。
生物学: 在生物学上,(-)-菊花酮因其潜在的抗菌和抗炎特性而受到研究。它还因其在植物防御机制中的作用而受到研究。
医药: 在医药方面,正在进行研究以探索 (-)-菊花酮的潜在治疗应用,特别是在开发具有抗菌或抗炎作用的新药方面。
工业: 在工业上,(-)-菊花酮因其芳香特性而用于香料和香精行业。它还用于生产某些化妆品和个人护理产品。
作用机制
(-)-菊花酮的作用机制涉及其与生物系统中特定分子靶标的相互作用。据信它通过与酶或受体结合来发挥作用,从而调节生化途径。例如,其抗菌活性可能是由于破坏了微生物细胞膜或抑制了必需酶。
相似化合物的比较
类似化合物:
樟脑: 另一种具有类似芳香特性的双环单萜类化合物。
薄荷醇: 以其清凉感而闻名,并用于各种医药和化妆品产品。
侧柏酮: 存在于几种精油中,高浓度时以其神经毒性而闻名。
独特性: (-)-菊花酮因其独特的结构构型和它所表现出的各种生物活性而具有独特性。与一些类似化合物不同,它具有相对低的毒性特征,使其成为各种应用的更安全选择。
属性
CAS 编号 |
58437-73-3 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC 名称 |
(1R,5S)-2,7,7-trimethylbicyclo[3.1.1]hept-2-en-6-one |
InChI |
InChI=1S/C10H14O/c1-6-4-5-7-9(11)8(6)10(7,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m1/s1 |
InChI 键 |
IECBDTGWSQNQID-SFYZADRCSA-N |
手性 SMILES |
CC1=CC[C@@H]2C(=O)[C@H]1C2(C)C |
规范 SMILES |
CC1=CCC2C(=O)C1C2(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


